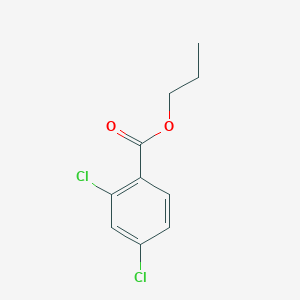

Propyl 2,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIIQQAHABCSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Propyl 2,4 Dichlorobenzoate

Esterification Routes for Propyl 2,4-Dichlorobenzoate (B1228512) Synthesis

The synthesis of Propyl 2,4-dichlorobenzoate is primarily achieved through esterification reactions, with the most common method being the direct reaction of 2,4-dichlorobenzoic acid with propanol (B110389).

Direct Esterification from 2,4-Dichlorobenzoic Acid and Propanol Precursors

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2,4-dichlorobenzoic acid and propanol. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, it is typically carried out with an excess of the alcohol, which can also serve as the solvent. jk-sci.com The removal of water as it is formed, for instance, through azeotropic distillation, can also drive the equilibrium toward the product side. organic-chemistry.orgjk-sci.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Typical Reaction Conditions for Fischer-Speier Esterification of 2,4-Dichlorobenzoic Acid with Propanol

| Parameter | Condition |

| Reactants | 2,4-Dichlorobenzoic Acid, Propanol |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Solvent | Excess Propanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, Extraction, and Distillation |

Other Synthetic Strategies for the Formation of this compound

Beyond direct esterification, other synthetic methodologies can be employed to produce this compound. One common alternative involves the conversion of 2,4-dichlorobenzoic acid to a more reactive derivative, such as an acyl chloride. cerritos.edu 2,4-Dichlorobenzoyl chloride can be synthesized from 2,4-dichlorobenzoic acid by reacting it with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). cerritos.edu The resulting 2,4-dichlorobenzoyl chloride is then reacted with propanol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound. This method is often faster and not reversible, leading to higher yields. cerritos.edu

Another approach is the reaction of a salt of 2,4-dichlorobenzoic acid, such as potassium 2,4-dichlorobenzoate, with a propyl halide, like propyl bromide or propyl iodide. This nucleophilic substitution reaction, known as the Williamson ether synthesis analogue for esters, provides a direct route to the target ester. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the carboxylate anion.

Table 2: Comparison of Synthetic Strategies for this compound

| Method | Reactants | Reagents/Catalysts | Advantages | Disadvantages |

| Fischer-Speier Esterification | 2,4-Dichlorobenzoic Acid, Propanol | H₂SO₄ or p-TsOH | Inexpensive starting materials, one-step process | Reversible reaction, may require excess alcohol or water removal |

| Acyl Chloride Route | 2,4-Dichlorobenzoic Acid, Propanol | SOCl₂ or PCl₃, then Pyridine | High yield, irreversible | Requires an additional step to form the acyl chloride, corrosive reagents |

| Carboxylate Alkylation | Potassium 2,4-Dichlorobenzoate, Propyl Halide | Polar aprotic solvent (e.g., DMF) | Good yields, avoids acidic conditions | Requires preparation of the carboxylate salt, propyl halides can be lachrymatory |

Synthesis of this compound Derivatives

This compound can serve as a building block for the synthesis of more complex molecules, including derivatives containing nitrogen heterocycles.

Derivatization with Nitrogen-Containing Heterocycles

The ester functional group in this compound can be involved in further chemical transformations to attach nitrogen-containing heterocyclic moieties.

A notable derivatization involves the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives that incorporate a benzoate (B1203000) moiety. In a relevant study, [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoate derivatives were synthesized. masterorganicchemistry.com The synthesis starts with 4,7-dichloroquinoline, which is reacted with a mercaptoalkanol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropanol) to introduce the thioalkyl alcohol side chain. This intermediate is then esterified with a substituted benzoic acid, such as 2,4-dichlorobenzoic acid, to yield the final product. The esterification step would likely proceed via standard methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction under mild conditions.

Another synthetic application involves the incorporation of the this compound structure into niacinamide (Vitamin B3) derivatives. A synthetic strategy for similar compounds involves the reaction of a substituted benzoyl chloride with a modified niacinamide precursor. google.com To synthesize a niacinamide derivative containing a this compound chain, one could envision a multi-step process. First, propanol could be reacted with a suitable niacinamide derivative that has a leaving group, allowing for the attachment of the propyl chain. Alternatively, a niacinamide derivative with a free hydroxyl group on a propyl chain could be synthesized and then esterified with 2,4-dichlorobenzoyl chloride. For instance, (S)-2-aminopropan-1-ol can be reacted with 2-chloronicotinoyl chloride to form an intermediate which is then reacted with a substituted benzoyl chloride. google.com By analogy, using 2,4-dichlorobenzoyl chloride in the final step would yield the desired niacinamide derivative.

Synthesis of Benzyloxy-4-oxopyridin Benzoate Derivatives Containing this compound Moiety

A notable synthetic application of the 2,4-dichlorobenzoyl group, derivable from this compound, is in the creation of complex heterocyclic structures. One such example is the synthesis of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) this compound. nih.gov The general synthetic strategy involves the reaction of a precursor molecule, 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propan-1-ol, with a 2,4-dichlorobenzoyl chloride derivative.

The synthesis is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for an extended period, often up to 48 hours, to ensure completion. nih.gov Following the reaction, the crude product is concentrated under vacuum and purified, commonly through washing with water and purification by thin-layer chromatography (TLC). nih.gov The final products are characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry to confirm their structure. nih.gov

This synthetic approach is part of a broader effort to create libraries of novel benzyloxy-4-oxopyridin benzoate derivatives for further study. nih.govresearchgate.net The selection of maltol (B134687) as a starting material for the pyridinone core is strategic due to its low toxicity and amenability to synthetic manipulation. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propan-1-ol | 2,4-Dichlorobenzoyl chloride | Dichloromethane, Triethylamine, Room Temperature, 48h | 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) this compound |

Formation of Benzoguanamine Derivatives Utilizing this compound as a Reactant

This compound has been utilized as a direct reactant in the synthesis of substituted benzoguanamines (2,4-diamino-6-phenyl-s-triazines). These s-triazine derivatives are of interest for their potential pharmacological activities. google.com

In a specific example, n-propyl 2,4-dichlorobenzoate is reacted with biguanide (B1667054). The reaction is conducted by heating the two reactants at 140°C for several hours in a solvent such as ethylene (B1197577) glycol. google.com This process leads to the formation of 2,4-diamino-6-(2,4-dichlorophenyl)-s-triazine. The general reaction involves the condensation of the ester with biguanide to form the triazine ring. A similar reaction has been reported using methyl 2,4-dichlorobenzoate, which is heated and refluxed with biguanide in methanol (B129727) containing metallic sodium. google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| n-Propyl 2,4-dichlorobenzoate | Biguanide | Ethylene Glycol | 140°C, 6 hours | 2,4-diamino-6-(2,4-dichlorophenyl)-s-triazine |

Synthesis of Chiral Derivatives of this compound

The 2,4-dichlorobenzoate moiety can be incorporated into chiral molecules, often through the esterification of chiral alcohols. This derivatization is a key strategy in the field of stereochemistry, particularly for the separation and analysis of enantiomers.

While direct enantioselective synthesis of this compound itself is not a common focus, the 2,4-dichlorobenzoyl group is frequently used as a derivatizing agent for chiral molecules, especially alcohols. researchgate.netnih.gov The formation of diastereomeric esters allows for the separation of enantiomers using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com The principle behind this strategy is that the reaction of a racemic mixture of a chiral alcohol with an achiral derivatizing agent like 2,4-dichlorobenzoyl chloride (formed from the corresponding acid) results in a mixture of enantiomeric esters. However, reacting a racemic alcohol with a chiral derivatizing agent produces diastereomers, which have different physical properties and can be separated by non-chiral chromatography. nih.govmdpi.com

Conversely, attaching the achiral 2,4-dichlorobenzoate group to a racemic alcohol can create diastereomers if the analysis is then performed on a chiral stationary phase in HPLC, facilitating enantiorecognition. researchgate.net

A practical application of this derivatization strategy is seen in the enantioresolution of chiral benzyl (B1604629) alcohols. researchgate.net For instance, a series of chiral benzyl alcohols can be derivatized using 2,4-dichlorobenzoyl chloride. One specific derivative synthesized is 1-(2-Methoxyphenyl)this compound. researchgate.net This reaction typically yields a high percentage of the desired ester. The resulting diastereomeric benzoates can then be separated and analyzed by HPLC on a chiral stationary phase, allowing for the resolution of the original alcohol's enantiomers. researchgate.net The effectiveness of the separation depends on the specific substituents on both the alcohol and the acid chloride used. researchgate.net

| Chiral Alcohol Example | Derivatizing Agent | Resulting Derivative | Application |

| 1-(2-Methoxyphenyl)propan-1-ol | 2,4-Dichlorobenzoyl chloride | 1-(2-Methoxyphenyl)this compound | Enantioresolution by HPLC researchgate.net |

Formation of Coordination Complexes Involving 2,4-Dichlorobenzoate Ligands

The 2,4-dichlorobenzoate anion, which can be generated from the hydrolysis of this compound, can act as a ligand in the formation of coordination compounds with metal ions. doi.org These compounds consist of a central metal atom or ion bonded to one or more ligands. libretexts.orgfiveable.meyoutube.com

Research has shown that 2,4-dichlorobenzoic acid reacts with lanthanide nitrates under solvothermal conditions to yield lanthanide-organic coordination polymers. doi.org For example, complexes such as [Eu(2,4-DCB)₃(CH₃CH₂OH)₂] and [Ln(2,4-DCB)₃(H₂O)] (where Ln = Gd, Tb, Dy) have been synthesized. doi.org In these structures, the 2,4-dichlorobenzoate (2,4-DCB) anion coordinates with the lanthanide(III) ions. The coordination modes of the ligand can vary, leading to different structures. doi.org

The introduction of a second ligand, such as 4,4′-bipyridine, can further modulate the formation and structure of these coordination polymers, leading to new compounds like [Ln₂(2,4-DCB)₆(4,4′-bpy)(H₂O)₂]. doi.org The coordination number of the central metal ion in these complexes is often high, for example, nine for Gd(III) in [Gd(2,4-DCB)₃(H₂O)]. doi.org The ability of the 2,4-dichlorobenzoate ligand to participate in these varied coordination environments highlights its utility in constructing complex supramolecular architectures. doi.org

Other Functional Group Modifications and Related Ester Derivatives

The chemical structure of this compound allows for various functional group modifications. The ester group is a primary site for transformation. It can be hydrolyzed back to the parent 2,4-dichlorobenzoic acid and propanol under acidic or basic conditions. Alternatively, it can undergo transesterification by reacting with a different alcohol in the presence of a catalyst to form a new ester.

The aromatic ring of this compound, with its two chlorine substituents, can also be a site for modification, although the electron-withdrawing nature of the chlorine atoms and the carboxyl group deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, while generally difficult on aryl chlorides, could potentially occur under specific, often harsh, conditions to replace one or both chlorine atoms.

The synthesis of related ester derivatives involves reacting 2,4-dichlorobenzoyl chloride (derived from the corresponding acid) with different alcohols. This allows for the creation of a wide range of esters with varying alkyl or aryl groups, tailoring the molecule for specific applications. mdpi.com

Spectroscopic and Structural Elucidation of Propyl 2,4 Dichlorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Propyl 2,4-dichlorobenzoate (B1228512), ¹H NMR and ¹³C NMR would provide crucial information about the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Propyl 2,4-dichlorobenzoate, distinct signals would be expected for the propyl group and the aromatic ring protons.

Propyl Group: The three types of protons on the propyl chain (-OCH₂CH₂CH₃) would each produce a unique signal. The methylene group attached to the oxygen (-OCH₂) would be the most deshielded due to the electron-withdrawing effect of the oxygen atom, appearing at the lowest field (highest ppm value) of the three propyl signals. This signal would likely appear as a triplet. The central methylene group (-CH₂-) would be expected to be a multiplet (sextet), and the terminal methyl group (-CH₃) would be the most shielded, appearing at the highest field (lowest ppm value) as a triplet.

Aromatic Protons: The dichlorinated benzene (B151609) ring has three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing chloro and ester groups. The proton positioned between the two chlorine atoms would likely have a distinct chemical shift compared to the other two, which would also be influenced by their proximity to the ester group. The coupling patterns (doublets and doublet of doublets) would be crucial for assigning the specific positions of these protons on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Triplet | Data not available | -OCH₂- |

| Data not available | Sextet | Data not available | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound.

Propyl Group Carbons: Three signals would correspond to the propyl chain carbons. Similar to the proton signals, the carbon attached to the oxygen (-OCH₂) would be the most deshielded.

Aromatic Carbons: The benzene ring has six carbons. The carbons bonded to the chlorine atoms and the carbon attached to the ester group would have characteristic downfield shifts. The remaining three carbons would also have distinct chemical shifts based on their electronic environment.

Carbonyl Carbon: The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | -OCH₂- |

| Data not available | -CH₂- |

Advanced NMR Techniques for Structural Characterization

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity within the propyl chain and the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the connection of the propyl group to the ester oxygen and the attachment of the ester group to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₀Cl₂O₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which would further support the proposed structure.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its boiling point and interaction with the GC column. The retention time would be a characteristic property of the compound under specific GC conditions.

Upon entering the mass spectrometer, the molecule would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is often unique to a particular compound and can be used for structural elucidation and confirmation. Expected fragmentation pathways for this compound would include the loss of the propyl group, the propoxy group, and fragments characteristic of the dichlorobenzoyl moiety.

Table 4: Predicted GC-MS Data for this compound

| Retention Time (min) | Key Fragment Ions (m/z) |

|---|

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the dichlorinated benzene ring, the ester functional group, and the propyl chain.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1625-1430 cm⁻¹ range. ijastems.org For 2,4-dichlorobenzoic acid, sharp bands are observed at 1555 and 1427 cm⁻¹ which are assigned to C-C stretching vibrations. ijastems.org

The most prominent band in the IR spectrum is anticipated to be the C=O stretching vibration of the ester group, which typically appears as a strong absorption in the region of 1725-1700 cm⁻¹. For the related compound 2,4-dichlorobenzoic acid, a strong C=O stretching band is found at 1684 cm⁻¹. ijastems.org The C-O stretching vibrations of the ester group are expected to result in two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, typically found in the 1300-1000 cm⁻¹ region.

The propyl group will contribute characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. CH₂ and CH₃ bending (scissoring and wagging) vibrations are anticipated in the 1470-1370 cm⁻¹ region.

The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. In the case of 2,4-dichlorobenzoic acid, C-Cl stretching vibrations are assigned to bands observed at 772, 760, 679, and 671 cm⁻¹. ijastems.org

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2970-2930 | Asymmetric CH₃ and CH₂ stretching |

| 2880-2870 | Symmetric CH₃ and CH₂ stretching |

| 1725-1700 | C=O stretching (ester) |

| 1600-1450 | Aromatic C=C stretching |

| 1470-1440 | CH₂ scissoring |

| 1385-1375 | CH₃ symmetric bending |

| 1300-1250 | Asymmetric C-O-C stretching (ester) |

| 1100-1000 | Symmetric C-O-C stretching (ester) |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to clearly show the vibrations of the aromatic ring and the C-Cl bonds.

The aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region, similar to the FT-IR spectrum. The ring stretching vibrations of the dichlorinated benzene ring are expected to be prominent in the Raman spectrum, typically in the 1600-1550 cm⁻¹ region. For 2,4-dichlorobenzoic acid, C-C stretching vibrations are observed at 1458 and 1433 cm⁻¹ in the FT-Raman spectrum. ijastems.org

The C=O stretching of the ester group, while very strong in the IR, is generally weaker in the Raman spectrum. For 2,4-dichlorobenzoic acid, this vibration is observed at 1664 cm⁻¹. ijastems.org The C-Cl stretching vibrations are expected to be strong in the FT-Raman spectrum and can be found in the 800-600 cm⁻¹ region. For 2,4-dichlorobenzoic acid, C-Cl stretching vibrations are assigned to bands at 745 and 673 cm⁻¹. ijastems.org

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3050 | Aromatic C-H stretching |

| 2970-2870 | Aliphatic C-H stretching |

| 1670-1650 | C=O stretching (ester) |

| 1600-1550 | Aromatic ring stretching |

| 1460-1430 | Aromatic ring stretching |

| 1000 | Ring breathing mode |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet-visible region is primarily determined by the electronic transitions within the dichlorinated benzoyl chromophore. The propyl group, being a saturated alkyl chain, does not have significant absorption in the near-UV or visible range.

The UV-Vis spectrum of aromatic compounds like this compound is typically characterized by absorptions arising from π → π* transitions within the benzene ring. For benzoic acid and its simple esters, two main absorption bands are generally observed. rsc.org The more intense band, often referred to as the B-band (or E2-band), appears at shorter wavelengths, typically around 230 nm. rsc.org A second, less intense band, known as the C-band (or B-band), is observed at longer wavelengths, around 270-280 nm, and often shows fine structure. rsc.org

The presence of chlorine atoms as substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating effect of the chlorine atoms' lone pairs into the aromatic π-system through resonance, as well as their electron-withdrawing inductive effect. For 2,4-dichlorobenzoic acid, the UV spectrum shows absorption maxima that are shifted compared to unsubstituted benzoic acid. nist.gov

The esterification of the carboxylic acid group to a propyl ester is not expected to significantly alter the position of the absorption maxima, as the primary chromophore remains the dichlorinated benzoyl system. Therefore, this compound is predicted to exhibit a UV-Vis spectrum with a strong absorption band around 230-240 nm and a weaker, broader band in the 280-290 nm region.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~235 nm | High | π → π* (B-band) |

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single Crystal X-ray Diffraction for Solid-State Conformation

Based on the crystal structures of similar aromatic esters, the this compound molecule is expected to exhibit certain conformational preferences in the solid state. The 2,4-dichlorophenyl group is likely to be essentially planar. The ester group (-COO-) will also tend towards planarity to maximize π-conjugation.

The dihedral angle between the plane of the benzene ring and the plane of the ester group is a key conformational parameter. In many benzoate (B1203000) crystal structures, this angle is relatively small, indicating a high degree of conjugation. However, steric hindrance from the ortho-chloro substituent may cause some twisting of the ester group out of the plane of the aromatic ring.

The propyl chain, with its sp³ hybridized carbon atoms, is flexible and can adopt various conformations. In a crystalline environment, it is likely to adopt an extended, staggered conformation to minimize steric strain.

Analysis of Interatomic Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice will be governed by a combination of weak intermolecular interactions.

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, forming interactions with electronegative atoms such as the carbonyl oxygen of the ester group of a neighboring molecule (C-Cl···O=C). These interactions can play a significant role in directing the crystal packing.

π-π Stacking: The electron-deficient nature of the dichlorinated aromatic ring may facilitate π-π stacking interactions with adjacent rings. These interactions can be either parallel-displaced or T-shaped.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the carbonyl oxygen or the aromatic π-system as acceptors are also expected to contribute to the stability of the crystal structure.

Environmental Fate, Degradation Pathways, and Biotransformation of Propyl 2,4 Dichlorobenzoate

Hydrolytic Stability and Degradation Kinetics

The initial step in the environmental degradation of Propyl 2,4-dichlorobenzoate (B1228512) is often the chemical process of hydrolysis, which cleaves the ester bond. The rate and extent of this reaction are significantly influenced by the surrounding environmental conditions, particularly pH.

pH-Dependent Hydrolysis of Ester Linkages

The hydrolysis of the ester linkage in Propyl 2,4-dichlorobenzoate is subject to catalysis by both acids and bases. researchgate.netpsu.edu Generally, ester hydrolysis is feasible at both lower and basic pH levels. researchgate.net The rate of this chemical breakdown is typically independent of pH in the neutral range but increases under acidic or alkaline conditions. iitd.ac.in In base-catalyzed hydrolysis, the reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester. This process is often faster than acid-catalyzed hydrolysis. nih.govresearchgate.net The stability of esters is influenced by the electronic effects of substituents on the aromatic ring; electron-withdrawing groups, such as the chlorine atoms on the benzoate (B1203000) ring of this compound, can affect the susceptibility of the ester to hydrolysis.

Identification of Hydrolytic Degradation Products (e.g., Dichlorobenzoic Acid, Propanol)

The cleavage of the ester bond in this compound through hydrolysis yields two primary degradation products: 2,4-Dichlorobenzoic acid and propanol (B110389). nih.gov This reaction breaks the molecule into its constituent carboxylic acid and alcohol. 2,4-Dichlorobenzoic acid is a known intermediate in the degradation of various chlorine-containing pesticides and polychlorinated biphenyls (PCBs). mdpi.comethz.ch

Table 1: Hydrolytic Degradation Products of this compound

| Initial Compound | Degradation Process | Primary Products |

| This compound | Hydrolysis | 2,4-Dichlorobenzoic acid |

| Propanol |

Biodegradation Mechanisms and Microbial Transformations

Following initial hydrolysis, the primary degradation product, 2,4-Dichlorobenzoic acid, is subject to further breakdown by microorganisms. This biological process is a critical pathway for the complete mineralization of the compound in the environment.

Aerobic Degradation Pathways

Under aerobic conditions, various microbial communities have demonstrated the ability to utilize 2,4-Dichlorobenzoic acid as a source of carbon and energy. The degradation typically proceeds through the removal of chlorine substituents and the subsequent cleavage of the aromatic ring. One documented pathway for the degradation of 2,4-Dichlorobenzoic acid involves its conversion to 4-hydroxybenzoate and then to protocatechuic acid. researchgate.net

A number of bacterial strains have been identified for their capacity to degrade dichlorobenzoates. These microorganisms are key players in the bioremediation of environments contaminated with chlorinated aromatic compounds.

For example, strains of Corynebacterium sepedonicum and Alcaligenes denitrificans have been shown to degrade 2,4-Dichlorobenzoic acid. researchgate.net The degradation of other chlorobenzoate isomers is carried out by a range of bacteria, providing insight into the microbial potential for breaking down these compounds. Pseudomonas sp. WR912 has been isolated for its ability to grow on 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate. nih.gov Similarly, Acinetobacter sp. strain 4-CB1 can cometabolize 3,4-dichlorobenzoate when grown on 4-chlorobenzoate. nih.gov The degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), a related herbicide, is well-studied, with numerous bacterial strains such as Sphingomonas, Pseudomonas, and Cupriavidus being identified as effective degraders. mdpi.comnih.govnih.gov

Table 2: Examples of Bacterial Strains Involved in Chlorobenzoate Degradation

| Bacterial Strain | Degraded Compound(s) | Reference |

| Corynebacterium sepedonicum KZ-4 | 2,4-Dichlorobenzoic acid | researchgate.net |

| Alcaligenes denitrificans NTB-1 | 2,4-Dichlorobenzoic acid | researchgate.net |

| Pseudomonas cepacia P166 | 4-Chlorobenzoate | asm.orgnih.govnih.gov |

| Pseudomonas sp. WR912 | 3-chloro-, 4-chloro-, 3,5-dichlorobenzoate | nih.gov |

| Acinetobacter sp. strain 4-CB1 | 3,4-dichlorobenzoate (cometabolism) | nih.gov |

Meta-Cleavage Pathways in Chlorobenzoate Degradation

A crucial step in the aerobic breakdown of aromatic compounds is the enzymatic cleavage of the catecholic ring. For chlorobenzoates, this often proceeds via a meta-cleavage pathway. In this pathway, the aromatic ring is cleaved at a position adjacent to the two hydroxyl groups of the catechol intermediate.

The degradation of 4-chlorobenzoate by Pseudomonas cepacia P166 serves as a model for this process. This strain transforms 4-chlorobenzoate into 4-chlorocatechol, which is then mineralized through a meta-cleavage pathway. asm.orgnih.gov Key metabolites identified in this pathway include 5-chloro-2-hydroxymuconic semialdehyde, the direct product of meta-cleavage. asm.orgnih.gov While it is generally accepted that the degradation of chloroaromatics often proceeds via a modified ortho-cleavage pathway to avoid the formation of reactive acyl chlorides that can inactivate enzymes, some strains have evolved meta-cleavage enzymes resistant to this inactivation. core.ac.ukresearchgate.net For instance, Pseudomonas putida GJ31 can degrade both toluene (B28343) and chlorobenzene via the meta-cleavage pathway due to a resistant catechol 2,3-dioxygenase. core.ac.uk This demonstrates that meta-cleavage is a viable route for the complete degradation of chlorobenzoates in certain microorganisms.

Formation of Hydroxylated Intermediates (e.g., 4-Hydroxybenzoate, Protocatechuate)

The biodegradation of this compound is initiated by the hydrolysis of its ester bond, yielding propanol and 2,4-dichlorobenzoic acid (2,4-DCBA). The resulting 2,4-DCBA is the substrate for a series of enzymatic reactions that lead to the formation of key hydroxylated intermediates.

Microbial degradation of 2,4-DCBA can proceed through a pathway that involves the formation of 4-Hydroxybenzoate. researchgate.net This transformation is a crucial step that detoxifies the chlorinated molecule and prepares it for entry into common metabolic routes. Strains such as Corynebacterium sepedonicum and Alcaligenes denitrificans have been identified to degrade 2,4-DCBA via this pathway. researchgate.net The process involves the conversion of an intermediate, 4-chlorobenzoate, into 4-hydroxybenzoate through the action of 4-chlorobenzoate dehalogenase. wikipedia.org

Following the formation of 4-Hydroxybenzoate, a further hydroxylation step is carried out by the enzyme 4-hydroxybenzoate 3-monooxygenase. wikipedia.org This enzyme converts 4-Hydroxybenzoate into Protocatechuate (3,4-dihydroxybenzoic acid). researchgate.netwikipedia.org This reaction is a key part of the degradation pathway for 2,4-dichlorobenzoate in organisms like Pseudomonas putida and Pseudomonas fluorescens. wikipedia.org Protocatechuate is a central intermediate that can be further metabolized through ring cleavage by enzymes like protocatechuate 3,4-dioxygenase, leading to compounds that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

The table below summarizes the key microbial species and enzymes involved in the transformation of 2,4-Dichlorobenzoate to hydroxylated intermediates.

| Precursor Compound | Intermediate | Product | Key Enzyme | Microbial Species Example |

| 2,4-Dichlorobenzoic Acid | 4-Chlorobenzoate | 4-Hydroxybenzoate | 4-chlorobenzoate dehalogenase | Pseudomonas sp. wikipedia.org |

| 4-Hydroxybenzoate | - | Protocatechuate | 4-hydroxybenzoate 3-monooxygenase | Pseudomonas putida, Pseudomonas fluorescens wikipedia.org |

This degradation pathway, from a chlorinated synthetic compound to common natural intermediates like Protocatechuate, highlights the metabolic versatility of microorganisms in remediating environmental contaminants. nih.govwikipedia.org

Q & A

Q. What are the standard laboratory synthesis protocols for Propyl 2,4-dichlorobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer: this compound can be synthesized via acid-catalyzed esterification. A typical protocol involves refluxing 2,4-dichlorobenzoic acid (0.01 mol) with propanol (20 mL) and concentrated sulfuric acid (1 mL) for 4–6 hours. Post-reaction, the mixture is poured into ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol. Reaction efficiency can be optimized by adjusting the molar ratio of alcohol to acid (e.g., 2:1), increasing reflux time (up to 6 hours), or using alternative catalysts like p-toluenesulfonic acid. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-NMR detects aromatic protons (δ 7.5–8.2 ppm) and propyl chain signals (δ 0.9–1.7 ppm for CH, δ 1.5–1.8 ppm for CH, and δ 4.3 ppm for the ester OCH). -NMR confirms the carbonyl carbon at ~165 ppm. - Mass Spectrometry (MS):

Electron ionization (EI-MS) shows molecular ion peaks [M] at m/z 249 (CHClO). Fragmentation patterns include loss of the propyl group (m/z 191) and dichlorobenzoyl ions (m/z 175). - High-Performance Liquid Chromatography (HPLC):

Reverse-phase C18 columns with UV detection (254 nm) validate purity. Retention times are compared against standards .

Q. What are the critical parameters for ensuring high purity of this compound during synthesis, and how are they validated?

- Methodological Answer: Key parameters include:

- Recrystallization Solvent: Ethanol or ethanol-water mixtures yield crystals with >98% purity (validated by melting point analysis, e.g., 154–155°C for methyl analogs ).

- Reaction Monitoring: TLC (silica gel, hexane:ethyl acetate 4:1) confirms the absence of starting materials.

- GC Analysis: A DB-5 column (30 m × 0.25 mm) with flame ionization detection quantifies residual solvents or byproducts. Purity thresholds >98% are typical for research-grade material .

Advanced Research Questions

Q. How can crystallographic data (e.g., unit cell parameters, packing diagrams) be utilized to predict the stability and reactivity of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions influencing stability. For example, C–H···N and π-π stacking interactions (observed in analogs like {4-[(2,4-dichlorobenzoyloxy)methyl]-1-phenyl-1H-1,2,3-triazol-5-yl}methyl 2,4-dichlorobenzoate) enhance thermal stability. Unit cell parameters (e.g., monoclinic P21/n symmetry, a = 8.908 Å, b = 19.567 Å) guide predictions of solubility and reactivity. Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl···Cl contacts in dichlorobenzoates) .

Q. What methodologies are recommended for assessing the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer:

- Enzyme Assays:

Use spectrophotometric methods to monitor enzyme activity. For example, 3-chlorobenzoate (3CB) degradation by hydrolases can be tracked via UV absorption at 280 nm. - In Vitro Testing:

Cell-based assays (e.g., MTT for cytotoxicity) evaluate IC values. Dose-response curves (0.1–100 μM) identify inhibitory effects on target enzymes like monoamine oxidases (MAOs) .

Q. What strategies are effective in designing co-crystal forms of this compound to enhance its physicochemical properties?

- Methodological Answer: Co-crystallization with complementary hydrogen-bond donors (e.g., pyrimethamine derivatives) improves solubility and bioavailability. Solvent-drop grinding (acetonitrile or DMSO) facilitates co-crystal formation. Stoichiometric ratios (1:1 or 2:1) are optimized via phase diagrams. Characterization includes SCXRD for structural validation and differential scanning calorimetry (DSC) to confirm thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.